![molecular formula C26H21N3O4 B2880752 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 877656-94-5](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring. It also contains p-tolyl groups, which are derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule. The p-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
- Research Findings : Scientists have designed and synthesized a series of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. Compound 31, derived from this structure, demonstrated significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. Notably, it also showed in vivo efficacy in a syngeneic mouse triple-negative breast cancer model .
Cancer Treatment: ENPP1 Inhibition
Custom Synthesis and Bulk Manufacturing
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with o-tolylacetic acid followed by cyclization with p-tolualdehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "o-tolylacetic acid", "p-tolualdehyde", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine and o-tolylacetic acid in dichloromethane and add triethylamine. Stir the mixture at room temperature for 1 hour.", "Step 2: Add p-tolualdehyde to the reaction mixture and stir at room temperature for 24 hours to allow for cyclization.", "Step 3: Add acetic anhydride to the reaction mixture and stir at room temperature for 2 hours to acetylate the intermediate.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the product by column chromatography using diethyl ether and hexane as eluents." ] } | |
Número CAS |
877656-94-5 |
Nombre del producto |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide |
Fórmula molecular |
C26H21N3O4 |
Peso molecular |
439.471 |
Nombre IUPAC |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-11-13-18(14-12-16)29-25(31)24-23(19-8-4-6-10-21(19)33-24)28(26(29)32)15-22(30)27-20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3,(H,27,30) |
Clave InChI |
HZHCPXBEQRUOGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.